molecular formula C9H9BrO3 B184988 5-Bromo-2,3-dimethoxybenzaldehyde CAS No. 71295-21-1

5-Bromo-2,3-dimethoxybenzaldehyde

Cat. No. B184988
CAS RN: 71295-21-1
M. Wt: 245.07 g/mol
InChI Key: RVMWFOFQRYTRHZ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 g/mol . The compound can be prepared by employing 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting reagent .


Synthesis Analysis

The synthesis of 5-bromo-2,3-dimethoxybenzaldehyde was obtained through two steps. First, o-vanillin was subjected to molecular bromination to obtain 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Subsequently, methylation with methyl iodide produced 5-bromo-2,3-dimethoxybenzaldehyde .


Molecular Structure Analysis

The structural and electronic properties of 5-bromo-2,3-dimethoxybenzaldehyde were extensively discussed with emphasis on linear and nonlinear optical responses . The compound crystallizes in the space group P21/c and is stabilized with C-HO interactions .


Chemical Reactions Analysis

The bromine atom has a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde, with theoretical predictions of 89.54 ×10 –22 and 83.15 ×10 –22 (m/V) 2 for 6-bromo-2,3-dimethoxybenzaldehyde and 5-bromo-2,3-dimethoxybenzaldehyde, respectively .


Physical And Chemical Properties Analysis

5-Bromo-2,3-dimethoxybenzaldehyde has a melting point of 81-84 °C . It has a topological polar surface area of 35.5 Ų and a complexity of 174 . The compound has a XLogP3-AA value of 2, indicating its lipophilicity .

Scientific Research Applications

  • Nonlinear Optical Properties : 5-Bromo-2,3-dimethoxybenzaldehyde (5-BRB) has been studied for its linear and nonlinear optical responses. Bromine substitution in this compound enhances its nonlinear third-order susceptibility, making it promising for nonlinear optical (NLO) materials applications (Aguiar et al., 2022).

  • Molecular Structure and Reactivity : The molecular structure and packaging of 5-Bromo-2,3-dimethoxybenzaldehyde have been investigated, with insights into its electronic properties and intermolecular interactions. These studies are crucial for understanding its physical-chemical properties and potential applications in various fields (Borges et al., 2022).

  • Drug Discovery Applications : It serves as an intermediate in drug discovery. For example, it has been used in the synthesis of compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, which have potential applications in medicinal chemistry (Li et al., 2012).

  • Chemical Synthesis and Reactions : This compound is involved in various chemical reactions, such as Friedländer condensations, to form various organic compounds, some of which have high emission quantum yields, indicating potential applications in optical and electronic devices (Hu et al., 2003).

  • Catalysis and Synthesis of Chiral Compounds : It has been used in the synthesis of chiral compounds from L-leucine, demonstrating its utility in the synthesis of chiral solvating agents for chiral carboxylic acids (Yuan-yuan, 2011).

  • Polyaromatic Hydrocarbon Synthesis : In organic chemistry, it plays a role in the synthesis of complex organic structures, such as angularly fused polycyclic aromatic hydrocarbons and their derivatives, indicating its utility in organic synthesis and materials science (Thomson et al., 2015).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it may cause eye irritation, skin irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The bromine atom has a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde, which suggests that 5-bromo-2,3-dimethoxybenzaldehyde may have potential applications in the field of nonlinear optics .

properties

IUPAC Name

5-bromo-2,3-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWFOFQRYTRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314014
Record name 5-Bromo-2,3-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dimethoxybenzaldehyde

CAS RN

71295-21-1
Record name 71295-21-1
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Record name 5-Bromo-2,3-dimethoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-dimethoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
ASN Aguiar, VD Dos Santos, ID Borges… - The Journal of …, 2022 - ACS Publications
The structural and electronic properties of 2,3-dimethoxybenzaldehyde (2,3-DMB), 5-bromo-2,3-dimethoxybenzaldehyde (5-BRB), and 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) …
Number of citations: 2 pubs.acs.org
ID Borges, A Navarrete, G Aguirre… - Journal of the Brazilian …, 2022 - SciELO Brasil
This work describes the synthesis, molecular structure, and packaging of the compounds 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (5 …
Number of citations: 4 www.scielo.br
T Paulis, HE Smith - Synthetic communications, 1991 - Taylor & Francis
[ 125 I]Epidepride, (S)-(−)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[ 125 I]iodo-2,3-dimethoxybenzamide ([ 125 I]NCQ 219), is a new, extremly potent radioligand, useful in the study of the …
Number of citations: 14 www.tandfonline.com
M Rudyanto, L Hartanti - Indonesian Journal of Chemistry, 2008 - journal.ugm.ac.id
SYNTHESIS OF SOME CINNAMIC ACID DERIVATIVES: EFFECT OF GROUPS ATTACHED ON AROMATIC RING TO THE REACTIVITY OF BENZALDEHYDE Page 1 Indo. J. Chem., …
Number of citations: 5 journal.ugm.ac.id
KM Abdel-Hay, J DeRuiter, CR Clark - Forensic Science International, 2014 - Elsevier
A series of seven regioisomeric bromodimethoxy benzyl piperazines including the designer benzylpiperazine (4-bromo-2,5-dimethoxybenzylpiperazine) were synthesized and their …
Number of citations: 11 www.sciencedirect.com
B Shen, D Löffler, G Reischl, HJ Machulla… - Journal of Fluorine …, 2009 - Elsevier
As model reactions for the introduction of [ 18 F]fluorine into aromatic amino acids, the replacement of NO 2 by [ 18 F]fluoride ion in mono- to tetra-methoxy-substituted ortho-…
Number of citations: 25 www.sciencedirect.com
J Sandell, O Langer, P Larsen, F Dolle… - Journal of Labelled …, 2000 - Wiley Online Library
[ 11 C]FLB 457 is a high affinity dopamine D 2 receptor radioligand that is used for visualisation and quantitation of extrastriatal dopamine D 2 receptors with positron emission …
A Kralj, MT Nguyen, N Tschammer… - Journal of medicinal …, 2013 - ACS Publications
A series of 31 chalcone- and flavonoid-based derivatives were synthesized in good overall yields and screened for their inverse agonist activity on the US28 receptor of human …
Number of citations: 35 pubs.acs.org
W Davies - Journal of the Chemical Society, Transactions, 1923 - pubs.rsc.org
… One part of 5-bromo2 : 3-dimethoxybenzaldehyde (this specimen was made by the methylation of bromo-o-vanillin) is dissolved in 20 parts of nitric acid (d 1.42) at 10-20, and on …
Number of citations: 9 pubs.rsc.org
JP Gavin, RD Waigh - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
The Cyclisation of Benzylaminonitriles. Part 7.8 Regiospecific Formation of Methoxy-substituted Isoquinolin-4-ones using Methylt Page 1 J. CHEM. SOC. PERKIN TRANS. I 1990 503 …
Number of citations: 13 pubs.rsc.org

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